Synthesis of N,N-Diallyl-3-pyrrolidinamine dihydrochloride from 3-aminopyrrolidine
Synthesis of N,N-Diallyl-3-pyrrolidinamine dihydrochloride from 3-aminopyrrolidine
This guide details the synthesis of N,N-Diallyl-3-pyrrolidinamine dihydrochloride starting from 3-aminopyrrolidine .
This is a technical whitepaper designed for research scientists. It prioritizes high-fidelity chemical selectivity, addressing the core challenge of distinguishing between the cyclic secondary amine (pyrrolidine ring) and the exocyclic primary amine during the alkylation process.
Target Molecule: N,N-Diallyl-3-pyrrolidinamine
Strategic Analysis & Retrosynthesis
The Selectivity Challenge
The starting material, 3-aminopyrrolidine, contains two nucleophilic nitrogen centers:
-
N1 (Ring Nitrogen): A secondary amine.
-
N3 (Exocyclic Nitrogen): A primary amine.
Direct alkylation with allyl bromide is non-selective and will result in a statistical mixture of N1-allyl, N3-allyl, and quaternary ammonium salts. To synthesize N,N-Diallyl-3-pyrrolidinamine (where the diallyl group is exclusively on the exocyclic amine), a protection-deprotection strategy is required.
The Synthetic Pathway
We will utilize a Boc-protection strategy to mask the ring nitrogen, forcing alkylation to occur solely at the exocyclic position.
-
Selective Protection: Install a tert-butoxycarbonyl (Boc) group at N1.
-
Exhaustive Alkylation: Bis-allylate the N3 primary amine using allyl bromide.
-
Global Deprotection: Acidolytic cleavage of the Boc group, simultaneously generating the dihydrochloride salt.
Pathway Visualization
Figure 1: Critical path for the selective synthesis of the target dihydrochloride salt.
Detailed Experimental Protocol
Stage 1: Regioselective Protection (Synthesis of 1-Boc-3-aminopyrrolidine)
Rationale: The secondary amine (ring N) is more nucleophilic and sterically accessible for acylation than the primary amine in controlled conditions, but commercial 1-Boc-3-aminopyrrolidine is often available. If synthesizing from scratch, use the following:
Reagents:
-
3-Aminopyrrolidine (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (0.95 equiv) -
Dichloromethane (DCM) (Solvent)[1]
-
Temperature:
Protocol:
-
Dissolve 3-aminopyrrolidine in DCM (
). -
Cool to
in an ice bath. -
Add
(dissolved in minimal DCM) dropwise over 30 minutes. Note: Using a slight deficit of helps prevent bis-protection on the exocyclic amine. -
Allow to warm to room temperature and stir for 4 hours.
-
Workup: Wash with water. The product is in the organic layer. Dry over
and concentrate. -
Validation: Check for disappearance of starting material via TLC (MeOH/DCM).
Stage 2: Bis-Allylation of the Exocyclic Amine
Rationale: We use Allyl Bromide with a mild inorganic base. Strong bases (like NaH) are unnecessary and could lead to elimination side products. Acetonitrile is chosen for its polarity, facilitating the
Reagents:
-
1-Boc-3-aminopyrrolidine (Intermediate A) (1.0 equiv)
-
Allyl Bromide (2.4 equiv)
-
Potassium Carbonate (
) (3.0 equiv) -
Potassium Iodide (KI) (0.1 equiv) - Catalyst (Finkelstein condition)
-
Acetonitrile (MeCN) (anhydrous)
Protocol:
-
Suspend Intermediate A and
in anhydrous MeCN under nitrogen atmosphere. -
Add catalytic KI.
-
Add Allyl Bromide dropwise at room temperature.
-
Heat the mixture to
and stir for 12–16 hours.-
Control Point: Monitor by LC-MS. You are looking for the mass of the bis-allyl species (
). Mono-allyl is a common intermediate; if it persists, add 0.2 equiv more Allyl Bromide and continue heating.
-
-
Workup: Filter off the inorganic solids (
). Concentrate the filtrate. -
Dissolve residue in Ethyl Acetate, wash with water and brine.
-
Purification: If necessary, purify via silica gel chromatography (Hexanes/Ethyl Acetate).
-
Target: 1-Boc-3-(N,N-diallylamino)pyrrolidine.
-
Stage 3: Deprotection and Salt Formation
Rationale: Acidic cleavage of the carbamate (Boc) yields the amine. Using HCl in an anhydrous solvent (Dioxane or Ether) precipitates the product directly as the dihydrochloride salt, avoiding difficult aqueous extractions of the highly polar free base.
Reagents:
-
1-Boc-3-(N,N-diallylamino)pyrrolidine (Intermediate B)
- in Dioxane (excess, ~10 equiv)
-
Diethyl Ether (for precipitation)
Protocol:
-
Dissolve Intermediate B in a minimal amount of dry Dioxane or DCM.
-
Cool to
. -
Slowly add
in Dioxane. -
Stir at room temperature for 2–4 hours. Gas evolution (
and Isobutylene) will be observed. -
Isolation: The product often precipitates as a white or off-white solid.
-
If precipitate forms: Filter under inert atmosphere (hygroscopic!). Wash with Diethyl Ether.
-
If no precipitate: Concentrate the solution to an oil, then triturate with cold Diethyl Ether to induce crystallization.
-
-
Drying: Dry under high vacuum to remove traces of HCl and solvent.
Analytical Data Summary
| Parameter | Expected Value / Characteristic | Notes |
| Physical State | White to off-white hygroscopic solid | Store in desiccator. |
| Solubility | Highly soluble in Water, MeOH, DMSO | Insoluble in Ether, Hexanes. |
| Broad peaks due to ammonium salt formation. | ||
| Mass Spec (ESI) | The salt will dissociate in MS source. |
Troubleshooting & Critical Controls
Issue: Mono-allylation persists
If the reaction stalls at the mono-allyl stage during Stage 2:
-
Cause: Steric hindrance or insufficient temperature.
-
Fix: Increase temperature to reflux (
for MeCN) and add a fresh portion of KI (catalyst).
Issue: Quaternization
If you observe a mass corresponding to tris-allylation:
-
Cause: The Boc group might be falling off (unlikely under basic conditions) or the exocyclic amine is over-alkylating (quaternary salt).
-
Prevention: Strictly control the equivalents of Allyl Bromide (2.2 to 2.4 equiv max). Do not use a massive excess.
Issue: Hygroscopicity of the Final Salt
The dihydrochloride salt is extremely hygroscopic.
-
Handling: Handle in a glovebox or rapid-weighing environment.
-
Storage: Store under Argon at
.
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Boc protection/deprotection mechanics).
-
Kimura, M.; et al. "Convenient Synthesis of Pyrrolidine by Amphiphilic Allylation." Nagasaki Symposium on Nano-Dynamics, 2009 . 2 (Provides context on pyrrolidine allylation chemistry).
-
Sigma-Aldrich. "Reductive Amination Application Note." 3 (Alternative methodology reference for amine functionalization).
-
Google Patents. "Synthesis method of (S)-3-amino pyrrolidine dihydrochloride (CN102531987A)." 4 (Foundational chemistry for handling the 3-aminopyrrolidine core).
